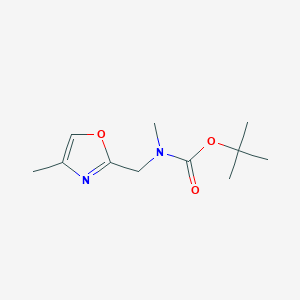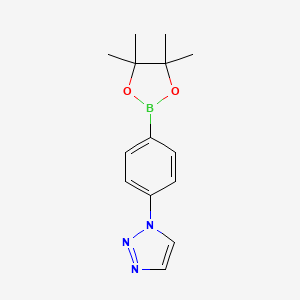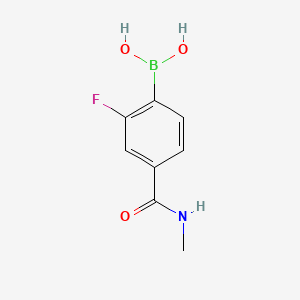![molecular formula C11H22N2 B1426585 9-Methyl-3,9-diazaspiro[5.6]dodecane CAS No. 1308384-45-3](/img/structure/B1426585.png)
9-Methyl-3,9-diazaspiro[5.6]dodecane
Vue d'ensemble
Description
“9-Methyl-3,9-diazaspiro[5.6]dodecane” is a chemical compound with the CAS Number: 1308384-45-3 . It has a molecular weight of 182.31 . The IUPAC name for this compound is also 9-methyl-3,9-diazaspiro[5.6]dodecane .
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 14 non-H bonds, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is room temperature .Applications De Recherche Scientifique
Novel Spiro Scaffolds in Drug Discovery
A significant application of diazaspirocycles, such as 9-Methyl-3,9-diazaspiro[5.6]dodecane, is their role in drug discovery, particularly as novel spiro scaffolds. These structures are inspired by bioactive natural products and serve as versatile building blocks in the synthesis of potential pharmaceuticals. They have been designed for easy conversion into lead generation libraries, useful in medicinal chemistry and drug development (Jenkins et al., 2009).
CCR8 Antagonists for Respiratory Diseases
Compounds derived from diazaspirocycles, including 9-Methyl-3,9-diazaspiro[5.6]dodecane, have been identified as CCR8 antagonists. These are explored for their potential in treating chemokine-mediated diseases, especially respiratory illnesses such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Synthetic Pathways to Diazaspirocycles
The synthesis of diazaspiro[5.5]undecane derivatives, closely related to 9-Methyl-3,9-diazaspiro[5.6]dodecane, has been a focus of research, developing methods for creating symmetrical and unsymmetrical derivatives. These pathways are crucial for the broader application of these compounds in various scientific fields (Rice, Grogan, & Freed, 1964).
Photophysical Studies and Synthesis
Studies on the photophysical properties of diazaspirocycles are also notable. Such research involves examining the solvent effects on these compounds' photophysical behavior, which is vital for understanding their potential applications in photochemistry and materials science (Aggarwal & Khurana, 2015).
Applications in GABAAR Antagonists
Diazaspiro[5.5]undecane-based compounds have been explored as γ-aminobutyric acid type A receptor (GABAAR) antagonists. These studies focus on their potential in peripheral GABAAR inhibition, which has implications for understanding and potentially treating various neurological and psychiatric disorders (Bavo et al., 2021).
Glycoprotein IIb-IIIa Antagonists
The 3,9-diazaspiro[5.5]undecane nucleus, similar to the 9-Methyl-3,9-diazaspiro[5.6]dodecane structure, has been used to develop novel glycoprotein IIb-IIIa antagonists. These compounds serve as platelet aggregation inhibitors, demonstrating the utility of spirocyclic structures in cardiovascular therapeutics (Smyth et al., 2001).
Asymmetric Synthesis in Marine Natural Toxins
The asymmetric formation of azaspiro[5.6]dodec-9-ene systems, closely related to 9-Methyl-3,9-diazaspiro[5.6]dodecane, has been studied in the context of synthesizing marine natural toxins. This research has implications for developing novel synthetic routes to complex natural products (Ishihara et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
9-methyl-3,9-diazaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-9-2-3-11(6-10-13)4-7-12-8-5-11/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAMDNTYVOESPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(CCNCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3,9-diazaspiro[5.6]dodecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)
![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)
![3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426518.png)
![N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426519.png)
![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)
![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)
![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)